(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol (Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol SCH-23390 hydrochloride is a potent dopamine receptor antagonist (Ki values are 0.2 nM and 0.3 nM at D1 and D5 receptor sub-types, respectively). SCH-23390 hydrochloride is also an agonist at 5-HT1C and 5-HT2C receptors in vitro (Ki values are 6.3 nM and 9.3 nM respectively). It blocks quinpirole-induced Kir3 (GIRK) currents (EC50 = 268 nM) independently of receptors.
Brand Name: Vulcanchem
CAS No.: 87134-87-0
VCID: VC0542751
InChI: InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H22ClNO5
Molecular Weight: 403.9 g/mol

(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol

CAS No.: 87134-87-0

Cat. No.: VC0542751

Molecular Formula: C21H22ClNO5

Molecular Weight: 403.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol - 87134-87-0

Specification

CAS No. 87134-87-0
Molecular Formula C21H22ClNO5
Molecular Weight 403.9 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Standard InChI InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1
Standard InChI Key FGHVSEXHEAUJBT-HFNHQGOYSA-N
Isomeric SMILES CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound comprises two distinct components:

  • (5R)-8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: A seven-membered benzazepine ring with substituents including a chlorine atom at position 8, a methyl group at position 3, and a phenyl group at position 5. The (5R) configuration indicates a specific stereochemical orientation.

  • (Z)-But-2-enedioic acid (Maleic acid): A dicarboxylic acid with a cis-configuration (Z-isomer), known for its role in forming salts and cocrystals to enhance drug solubility .

The linkage between these components likely occurs via esterification or amidation, though the exact bonding site remains unspecified in available literature.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₂ClNO₅
Molecular Weight403.9 g/mol
IUPAC Name(Z)-but-2-enedioic acid; (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Canonical SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O
SolubilitySoluble in DMSO
Purity>98%

Synthesis and Mechanochemical Considerations

Synthetic Pathways

The synthesis involves two primary steps:

  • Benzazepine Core Construction:

    • Cyclization reactions form the tetrahydrobenzazepine scaffold.

    • Chlorination at position 8 and methylation at position 3 are achieved via electrophilic substitution .

  • Conjugation with Maleic Acid:

    • Esterification or amidation links the benzazepine to maleic acid. Mechanochemical methods (e.g., ball milling) or solvent-based crystallization may be employed, with the former offering advantages in yield and reduced solvent use .

Table 2: Comparative Synthesis Methods

MethodAdvantagesLimitations
MechanochemicalSolvent-free, high efficiencyRequires specialized equipment
Solution CrystallizationHigh purityTime-consuming, solvent waste

Source highlights that maleic acid’s low pKa (1.74 and 5.81) facilitates salt formation with basic amines, enhancing solubility—a critical factor for bioavailability .

Pharmacological Profile

Receptor Interactions

Preclinical studies indicate affinity for dopamine D₁-like receptors, with potential modulation of serotonin (5-HT) and sigma (σ) receptors. For example:

  • Dopamine D₁ Antagonism: SCH 23390, a related benzazepine, shows high selectivity for D₁ receptors, suggesting similar behavior in this compound .

  • Serotonin Modulation: Indirect effects on 5-HT pathways may contribute to antidepressant-like activity, as observed in rodent models.

Therapeutic Implications

While direct clinical data are lacking, structural analogs demonstrate applications in:

  • Neuropsychiatric Disorders: Antidepressant and anxiolytic effects via dopaminergic and serotonergic pathways .

  • Renal Function: Dopexamine hydrochloride, another benzazepine derivative, exhibits renal vasodilation, hinting at potential nephroprotective uses .

Physicochemical Stability and Formulation

Stability Profile

  • Storage Conditions: Stable at -20°C for long-term storage; degrades at room temperature within weeks.

  • Hydrate Formation: Analogous maleate salts (e.g., Gabapentin maleate hydrate) show variable stability, emphasizing the need for controlled humidity during formulation .

Solubility Enhancement

Maleic acid increases aqueous solubility up to 20-fold in related compounds (e.g., Pregabalin maleate), suggesting similar benefits for this hybrid molecule .

Comparative Analysis with Related Benzazepines

Table 3: Structural and Functional Comparisons

CompoundSubstituentsPharmacological Action
SCH 233908-Chloro, 3-methylD₁ receptor antagonist
Dopexamine hydrochloride3-Hydroxy, 4-phenylβ₂-adrenoceptor agonist
This Compound8-Chloro, 3-methyl, maleateMultireceptor modulation

The inclusion of maleic acid distinguishes this compound by improving solubility without altering receptor selectivity—a formulation advance over older benzazepines .

Future Directions

  • Stereochemical Optimization: Exploring (5S) enantiomers may reveal differential receptor affinities.

  • Cocrystal Engineering: Combining with GRAS-listed co-formers (e.g., citric acid) could further enhance solubility .

  • In Vivo Efficacy Studies: Prioritizing neuropsychiatric and renal models to validate preclinical potential.

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